
Tideglusib-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tideglusib-d7 is a deuterated form of Tideglusib, a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer’s disease and progressive supranuclear palsy . This compound is structurally similar to Tideglusib but contains deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tideglusib-d7 involves the incorporation of deuterium atoms into the molecular structure of Tideglusib. The general synthetic route includes the following steps:
Formation of the Thiadiazolidine Ring: The synthesis begins with the formation of the thiadiazolidine ring by reacting appropriate starting materials under controlled conditions.
Introduction of Deuterium Atoms: Deuterium atoms are introduced into the molecule through specific deuteration reactions, which may involve the use of deuterated reagents or solvents.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Tideglusib-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
作用机制
Tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3), a serine/threonine protein kinase involved in various cellular signaling pathways . The inhibition of GSK-3 leads to the modulation of downstream targets, including β-catenin and tau protein, which are implicated in neurodegenerative diseases. By preventing the phosphorylation of these targets, this compound can reduce neuroinflammation, promote neuronal survival, and enhance cognitive function.
相似化合物的比较
Similar Compounds
Lithium: A well-known GSK-3 inhibitor with mood-stabilizing properties.
TDZD-8: A member of the thiazolidinedione family with GSK-3 inhibitory activity.
L803mts10: A small peptide inhibitor of GSK-3.
Uniqueness of Tideglusib-d7
This compound is unique due to its irreversible inhibition of GSK-3 and its enhanced metabolic stability conferred by the deuterium atoms. This makes it a valuable tool for studying GSK-3-related pathways and a promising candidate for therapeutic development.
生物活性
Tideglusib-d7, a deuterated derivative of Tideglusib, is a small molecule primarily recognized for its role as a glycogen synthase kinase-3 (GSK-3) inhibitor. This compound has garnered attention for its potential therapeutic applications in various conditions, including Alzheimer's disease and wound healing. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular signaling pathways, and clinical implications.
Chemical Structure and Properties
This compound, also known as 4-benzyl-2-(naphthalen-1-yl-d7)-1,2,4-thiadiazolidine-3,5-dione, has a molecular formula of CHDNOS and a molecular weight of approximately 341.43 g/mol. The compound features a naphthalene ring and a thiadiazolidine structure that contribute to its biological activity.
Activation of Signaling Pathways
this compound has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation promotes cellular proliferation and migration while inhibiting apoptosis, making it a candidate for therapeutic applications in wound healing and potentially in oncology. In studies involving aged rats, this compound enhanced wound healing by stimulating epidermal stem cells through the PI3K/Akt pathway, independent of epidermal growth factor receptor activity .
Interaction with Other Pathways
Beyond the PI3K/Akt pathway, this compound may interact with various growth factor receptors and other kinases involved in cellular survival and proliferation. These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.
Comparative Biological Activity
A comparison of this compound with other compounds targeting similar pathways reveals distinct features:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Tideglusib | Non-deuterated version | Activates PI3K/Akt pathway | First identified compound in this class |
LY294002 | PI3K inhibitor | Inhibits PI3K/Akt signaling | Used primarily as a research tool |
GSK690693 | ATP-competitive inhibitor | Inhibits Akt phosphorylation | Selective for Akt isoforms |
MK-2206 | Allosteric Akt inhibitor | Promotes apoptosis in cancer cells | Unique mechanism compared to Tideglusib |
The unique deuteration of this compound provides advantages in tracing studies and understanding metabolic pathways without significantly altering its fundamental biological activities.
Alzheimer's Disease Trials
Several clinical trials have investigated the efficacy of Tideglusib in Alzheimer's disease (AD). A pilot study indicated that while treatment was well tolerated among participants, there were no statistically significant differences between active treatment and placebo groups in primary efficacy measures. However, positive trends were observed in cognitive assessments among those receiving higher doses .
In a larger phase II trial (ARGO study), 306 AD patients were randomized to receive either Tideglusib or placebo over 26 weeks. Although no significant clinical benefits were found overall, some subgroups exhibited promising responses .
Wound Healing Studies
Preclinical studies demonstrated that Tideglusib significantly enhances wound healing rates in aged rats by promoting the proliferation and migration of epidermal stem cells through the PI3K/Akt pathway. The results indicated accelerated wound healing from day 7 to day 14 post-injury when treated with Tideglusib .
Case Studies
Case Study: Wound Healing in Aged Rats
A study involving aged rats showed that treatment with Tideglusib resulted in improved wound healing outcomes. The compound activated the PI3K/Akt pathway, leading to increased cell proliferation and migration while inhibiting apoptosis. The combined use of Tideglusib with epidermal growth factor further enhanced these effects .
属性
分子式 |
C19H14N2O2S |
---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i1D,2D,3D,7D,8D,13D2 |
InChI 键 |
PMJIHLSCWIDGMD-DZFJQUJPSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。